molecular formula C8H9Cl2NO2S B4601384 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide CAS No. 98491-03-3

2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B4601384
CAS No.: 98491-03-3
M. Wt: 254.13 g/mol
InChI Key: WFOMHZJRACJGEK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The core structure of 2,4-dichlorobenzenesulfonamide is recognized as a significant pharmacophore in the development of novel therapeutic agents . Sulfonamide derivatives are investigated for their diverse biological activities, which include serving as inhibitors for various enzymes . Research on compounds featuring the 2,4-dichlorobenzenesulfonamide moiety has demonstrated considerable potential in anticancer studies. For instance, hybrid molecules combining this sulfonamide with a chalcone group have exhibited promising cytotoxic effects against several human cancer cell lines, such as cervical cancer (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS). These effects are mediated through mechanisms that include cell cycle arrest, mitochondrial membrane depolarization, and the activation of key caspases . Furthermore, the structural features of related dichlorobenzenesulfonamide compounds have been extensively characterized through techniques like X-ray crystallography to understand their solid-state properties and intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2,4-dichloro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOMHZJRACJGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586477
Record name 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98491-03-3
Record name 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro N,n Dimethylbenzene 1 Sulfonamide and Analogues

Established Chemical Synthesis Pathways for Sulfonamide Formation

The traditional and most direct route to arylsulfonamides, including 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide, involves the reaction of a sulfonyl chloride with an amine. This foundational approach can be executed as a direct one-step process or as part of a more complex multi-step sequence to generate a diverse array of derivatives.

Direct Sulfonylation and Aminolysis Approaches

The most common method for the synthesis of this compound is the reaction of 2,4-dichlorobenzenesulfonyl chloride with dimethylamine (B145610). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

A general experimental procedure for the synthesis of analogous N-arylsulfonamides involves the treatment of the corresponding sulfonyl chloride with the desired amine. For instance, the synthesis of 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide is achieved by reacting 2,4-dichlorobenzenesulfonylchloride with 3,4-dimethylaniline. nih.govresearchgate.net The reaction mixture is typically heated, and upon cooling, the solid sulfonamide product is isolated by filtration and can be further purified by recrystallization. nih.govresearchgate.net This straightforward approach is widely applicable for the synthesis of a variety of N-substituted 2,4-dichlorobenzenesulfonamides.

The precursor, 2,4-dichlorobenzenesulfonyl chloride, is itself synthesized via the chlorosulfonation of 1,3-dichlorobenzene (B1664543). nih.govresearchgate.net This electrophilic aromatic substitution reaction is typically carried out by treating 1,3-dichlorobenzene with chlorosulfonic acid at low temperatures. nih.govresearchgate.net

Table 1: Examples of Direct Sulfonylation and Aminolysis for the Synthesis of 2,4-Dichlorobenzenesulfonamide (B1301883) Analogues

Amine ReactantSulfonamide ProductReference
3,4-Dimethylaniline2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide nih.govresearchgate.net

Multi-step Synthetic Sequences for Complex Derivatives

For the synthesis of more complex sulfonamide derivatives, multi-step reaction sequences are often necessary. These sequences can involve the introduction of other functional groups onto the aromatic ring or the amine moiety before or after the sulfonamide bond formation. This approach allows for the construction of intricate molecular architectures with tailored properties. While specific multi-step syntheses starting from this compound are not extensively documented in publicly available literature, the general principles of organic synthesis allow for the prediction of such pathways. For example, further functionalization of the aromatic ring could be achieved through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position.

Modern and Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of catalytic and electrochemical strategies for the production of sulfonamides, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic Strategies for Environmentally Benign Production

Catalytic methods for sulfonamide synthesis offer several advantages over traditional stoichiometric approaches, including milder reaction conditions and higher atom economy. Copper-catalyzed reactions, for instance, have emerged as a powerful tool for the formation of N-arylsulfonamides. jsynthchem.com These methods often utilize arylboronic acids as the aryl source and can proceed under relatively mild conditions. researchgate.net The development of heterogeneous catalysts, such as those based on magnetic nanoparticles, further enhances the green credentials of these processes by allowing for easy catalyst separation and recycling. jsynthchem.com

Iron-catalyzed systems have also been developed for the synthesis of N-arylsulfonamides, providing a more cost-effective and less toxic alternative to some precious metal catalysts. These reactions can tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules.

Table 2: Overview of Catalytic Approaches for Sulfonamide Synthesis

Catalyst TypeKey FeaturesPotential ApplicationReference
Copper-based catalystsMild reaction conditions, good functional group toleranceSynthesis of N-aryl-2,4-dichlorobenzenesulfonamides jsynthchem.comresearchgate.net
Iron-based catalystsCost-effective, low toxicitySynthesis of a broad range of N-arylsulfonamides
Palladium-catalyzed reactionsHigh efficiency for C-N bond formationSynthesis of complex sulfonamide structures core.ac.uk

Electrochemical Synthesis Techniques for Arylsulfonamide Derivatives

Electrochemical synthesis is a rapidly growing field in green chemistry that utilizes electrical current to drive chemical reactions. This approach can often be performed at room temperature and pressure, without the need for stoichiometric reagents, thereby minimizing waste. The electrochemical synthesis of sulfonamides has been demonstrated through various pathways, including the oxidative coupling of thiols and amines. This method offers a direct and environmentally benign route to sulfonamides, with hydrogen gas as the only byproduct.

Derivatization Strategies for this compound Scaffold

The this compound scaffold can serve as a versatile building block for the synthesis of a wide range of derivatives with potentially interesting biological or material properties. Derivatization can be achieved by modifying either the aromatic ring or the N,N-dimethylamino group.

Further substitution on the aromatic ring can be accomplished through electrophilic aromatic substitution reactions. The directing effects of the chloro and sulfonamide groups will influence the position of the incoming electrophile. For instance, nitration or halogenation could introduce additional functional groups that can be further manipulated.

Modification of the N,N-dimethylamino group is also a viable strategy for derivatization. While demethylation of a tertiary amine can be challenging, it is possible under certain conditions, which would open up pathways for the introduction of different alkyl or aryl groups on the nitrogen atom. Alternatively, reactions involving the methyl groups, though less common, could potentially be explored under radical conditions.

The synthesis of various analogues of 2,4-dichlorobenzenesulfonamides has been reported, where the N,N-dimethylamino group is replaced by other substituted anilines. nih.govresearchgate.net This demonstrates the feasibility of creating a library of compounds based on the 2,4-dichlorobenzenesulfonyl core.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the tertiary sulfonamide, this compound, is not feasible due to the absence of a hydrogen atom on the nitrogen. However, transformations involving the N-methyl groups can be achieved through a two-step sequence: N-demethylation followed by N-alkylation or N-acylation of the resulting secondary sulfonamide.

N-Demethylation: The removal of a methyl group from tertiary N,N-dimethylarylsulfonamides is a challenging but documented process. Methodologies developed for the N-demethylation of tertiary amines and alkaloids, such as the use of iron salts in a modified Polonovski reaction or photochemical methods, can be adapted for this purpose. researchgate.netresearchgate.net These reactions typically proceed through the formation of an N-oxide intermediate, which then undergoes rearrangement and hydrolysis to yield the secondary N-methylsulfonamide and formaldehyde. nih.gov

N-Alkylation of Secondary Sulfonamides: Once the secondary sulfonamide, 2,4-dichloro-N-methylbenzene-1-sulfonamide, is formed, it can undergo N-alkylation. A variety of methods are available for the N-alkylation of secondary sulfonamides using alkyl halides or alcohols. organic-chemistry.org Manganese-catalyzed "borrowing hydrogen" approaches, for instance, allow for the efficient N-alkylation of aryl sulfonamides with primary alcohols, offering a green alternative to traditional methods using alkyl halides. acs.org Lewis acid catalysis can also be employed for the reaction between sulfonamides and alkyl halides. dnu.dp.ua

N-Acylation of Secondary Sulfonamides: The resulting secondary sulfonamide can also be acylated to form N-acylsulfonamide derivatives. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net More advanced methods utilize N-acylbenzotriazoles, which are effective acylating agents for sulfonamides in the presence of a strong base like sodium hydride, yielding N-acylsulfonamides in high yields. semanticscholar.org Bismuth(III) salts have also been shown to catalyze the N-acylation of sulfonamides under solvent-free conditions. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Methods for Secondary Sulfonamides Note: These are general methods applicable to analogues of the demethylated target compound.

Reaction TypeReagents & ConditionsSubstrate ScopeTypical Yields
N-Alkylation (with Alcohols)Mn(I) PNP pincer catalyst, K2CO3, xylenes, refluxAryl and alkyl sulfonamides; benzylic and primary aliphatic alcoholsExcellent (avg. 85%) acs.org
N-Alkylation (with Halides)FeCl3 or ZnCl2, 1,2-dibromo-2-phenylethane, 1,2-dichloroethaneMethanesulfonamides, benzylsulfonamidesGood dnu.dp.ua
N-Acylation (with N-Acylbenzotriazoles)N-Acylbenzotriazole, NaH, THFAryl, heteroaryl sulfonamides76-100% semanticscholar.org
N-Acylation (with Anhydrides)Bi(OTf)3, Acetic anhydride, solvent-freeVarious sulfonamidesGood to Excellent researchgate.net

Aromatic Substitutions and Functional Group Interconversions

The 2,4-dichlorophenyl ring of the target molecule is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the sulfonamide group and the inductive effect of the chlorine atoms. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing sulfonyl group, coupled with two chloro leaving groups, activates the aromatic ring for attack by strong nucleophiles. libretexts.org Reactions typically occur at the positions ortho and para to the activating group. In this compound, the chlorine at the 4-position (para to the sulfonyl group) is the most likely site for substitution. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. youtube.com Transition-metal catalysis, for example with rhodium, can extend the scope of SNAr to less reactive chloroarenes. nih.gov

Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on the 2,4-dichlorophenyl ring is highly disfavored. The combined deactivating effects of the sulfonyl group (a meta-director) and the two chlorine atoms (ortho, para-directors) make the ring extremely electron-poor and unreactive towards common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.orgwikipedia.org Forcing conditions would be required, likely leading to low yields and a mixture of products.

Functional Group Interconversions: The chloro substituents on the aromatic ring can potentially be converted to other functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions could convert the C-Cl bonds to C-C, C-N, or C-O bonds, although the deactivated nature of the ring can make these transformations challenging. thieme-connect.com

Mechanistic Investigations of Sulfonamide Bond Formation Reactions

The formation of the sulfonamide bond, typically via the reaction of a sulfonyl chloride with an amine, is a cornerstone of organic synthesis. Mechanistic studies have provided significant insight into the kinetics, transition states, and the influence of reaction parameters on this transformation.

Reaction Kinetics and Transition State Analysis

The reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine (R'R''NH) to form a sulfonamide (R-SO₂NR'R'') is generally understood to proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom.

Reaction Kinetics: Kinetic studies of the solvolysis of arylsulfonyl chlorides in various hydroxylic solvents have been analyzed using the extended Grunwald-Winstein equation. nih.govresearchgate.net These studies suggest that the reaction mechanism is typically a concerted SN2-type process. The rate of reaction is influenced by the solvent's nucleophilicity and ionizing power. researchgate.net For the reaction with amines, the rate is dependent on the concentration of both the sulfonyl chloride and the amine, as well as the nucleophilicity of the amine.

Transition State Analysis: Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the reaction pathway. For the reaction of sulfonyl chlorides with N-silylamines, calculations suggest a kinetically controlled process involving the attack of the nitrogen atom on the sulfur center. nih.gov The proposed mechanism can involve a trigonal bipyramidal intermediate or a single, concerted SN2-type transition state. nih.govresearchgate.net The nature of the leaving group (e.g., chloride vs. fluoride) significantly impacts the energy profile, with the stronger Si-F bond making the reaction with sulfonyl fluorides more exothermic but kinetically slower than with sulfonyl chlorides. nih.gov

Role of Solvents and Catalysts in Reaction Efficiency

The efficiency of sulfonamide synthesis is highly dependent on the choice of solvent and the use of catalysts, which can accelerate the reaction, improve yields, and enhance selectivity.

Role of Solvents: Traditionally, sulfonamide synthesis is performed in aprotic organic solvents like dichloromethane (B109758) or dioxane, often with a tertiary amine base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. uniba.it The solvent can influence the reaction rate; for example, solvolysis studies show a clear dependence of reaction rates on solvent properties. researchgate.net Recently, more sustainable solvent systems have been developed. Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, have been shown to be effective media for the synthesis of sulfonamides at room temperature, offering an environmentally benign and reusable alternative to volatile organic compounds. uniba.it

Role of Catalysts: A wide range of catalysts has been developed to improve the synthesis of sulfonamides from various precursors.

Lewis Acids: Calcium triflimide [Ca(NTf₂)₂] has been shown to catalyze the reaction between sulfonyl fluorides and amines, activating the otherwise less reactive sulfonyl fluoride (B91410) towards nucleophilic attack. organic-chemistry.org

Transition Metals: Palladium-catalyzed methods allow for the synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides in a one-pot process. nih.gov Nickel-catalyzed cross-coupling reactions have been developed for the C-N bond formation between sulfonamides and aryl halides, which is challenging due to the low nucleophilicity of sulfonamides. princeton.edu Copper catalysis is also widely used, for instance, in three-component reactions involving arylboronic acids, a sulfur dioxide source like DABSO, and an amine. thieme-connect.comacs.org

Photoredox Catalysis: Synergistic photoredox and copper catalysis enables the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild, room-temperature conditions. This method is notable for its applicability to electron-deficient amines. acs.org

Table 2: Influence of Catalysts on Sulfonamide Synthesis

Catalyst TypeExample Catalyst/SystemPrecursorsKey Advantage
Lewis AcidCa(NTf2)2Sulfonyl fluorides + AminesActivates less reactive sulfonyl fluorides organic-chemistry.org
PalladiumPd(OAc)2 / LigandArylboronic acids + SO2 source + AminesMild conditions, broad functional group tolerance nih.gov
NickelNiBr2·diglyme / dtbbpy / Ir-photocatalystAryl halides + SulfonamidesCouples weakly nucleophilic sulfonamides princeton.edu
CopperCuCl2 / dtbbpy / Ir-photocatalystAryl radical precursors + SO2 + AminesSingle-step synthesis, works with deficient amines acs.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural details of 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide. Each technique offers a unique perspective on the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In the ¹H NMR spectrum, the N,N-dimethyl groups would be expected to produce a singlet, typically in the range of 2.5-3.0 ppm, resulting from the six equivalent protons. The aromatic region would display a more complex pattern due to the three non-equivalent protons on the dichlorinated benzene (B151609) ring. These protons would appear as a set of multiplets, with chemical shifts influenced by the electron-withdrawing effects of the chloro and sulfonyl substituents.

In the ¹³C NMR spectrum, distinct signals would confirm the carbon framework. The two methyl carbons of the N,N-dimethyl group would yield a signal in the aliphatic region. The six aromatic carbons would produce individual signals at higher chemical shifts, with the carbons directly bonded to chlorine atoms showing characteristic shifts. Due to hindered rotation around the nitrogen-carbonyl carbon bond in similar structures, it is possible to observe two different peaks for chemically similar groups. reddit.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Group Nucleus Predicted Chemical Shift (ppm) Multiplicity
N(CH₃)₂ ¹H 2.5 - 3.0 Singlet
Aromatic ¹H 7.0 - 8.0 Multiplets
N(CH₃)₂ ¹³C 35 - 45 Quartet

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additional bands corresponding to C-Cl stretching and aromatic C-H and C=C vibrations would further confirm the structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The dichlorinated benzene ring acts as a chromophore. The electronic transitions of this system would be expected to result in absorption maxima in the UV region, typically between 200 and 300 nm.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Sulfonyl (SO₂) Asymmetric Stretch 1350 - 1300
Sulfonyl (SO₂) Symmetric Stretch 1160 - 1120
Carbon-Chlorine (C-Cl) Stretch 800 - 600

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the verification of its elemental composition. The molecular formula for this compound is C₈H₉Cl₂NO₂S. HRMS analysis would aim to detect the molecular ion peak corresponding to the calculated exact mass of this formula, providing strong confirmation of the compound's identity. The isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Furthermore, the two aromatic rings (the dichlorinated sulfonyl ring and the N-aryl ring) are not coplanar. The dihedral angle between these rings is a crucial descriptor of the three-dimensional structure. For the aforementioned related compound, this angle is 44.6 (1)°. nih.govnih.gov These values are consistent with those found in a range of other substituted dichlorobenzenesulfonamides. nih.govnih.gov

Table 3: Key Geometric Parameters from a Related Structure (2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide)

Parameter Value Reference
C—SO₂—NH—C Torsion Angle -71.4 (4)° nih.govnih.gov

In the crystal lattice of related secondary sulfonamides (containing an N-H bond), the dominant intermolecular force is typically hydrogen bonding. researchgate.net Specifically, pairs of N–H⋯O hydrogen bonds link molecules into inversion-related dimers. nih.gov This robust interaction is a primary driver for the crystal packing in many sulfonamides. nih.gov

Supramolecular Assembly and Hydrogen Bond Network Architectures

A definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches. Consequently, a direct analysis of its supramolecular assembly and hydrogen bond network is not possible. However, insights can be inferred from the crystallographic data of structurally related sulfonamides.

The defining structural feature of this compound is the absence of a traditional hydrogen bond donor, as the nitrogen atom is fully substituted with two methyl groups. This prevents the formation of the classic N-H···O hydrogen bonds that are prevalent in the crystal structures of primary and secondary sulfonamides. For instance, in the related compound, 2,4-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide, the crystal structure is characterized by inversion-related dimers linked by pairs of N-H···O hydrogen bonds. nsf.govnih.gov The absence of the N-H moiety in the title compound necessitates that its crystal packing would be governed by weaker intermolecular forces.

The relative orientation of the molecules would also be influenced by steric hindrance from the N,N-dimethyl groups and the chlorine atoms, which would dictate the most efficient packing arrangement to minimize steric repulsion and maximize attractive forces.

Polymorphism and Crystal Engineering Considerations

There are no specific studies on the polymorphism of this compound reported in the scientific literature. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, and it is a common phenomenon in organic molecules, particularly those with conformational flexibility.

For this compound, the potential for polymorphism would likely be linked to different accessible conformations of the molecule, particularly rotation around the S-N and S-C bonds. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could potentially lead to the formation of different polymorphs with distinct packing arrangements and, consequently, different physicochemical properties.

From a crystal engineering perspective, the lack of a strong hydrogen bond donor in this compound makes it a challenging yet interesting target. The design of specific supramolecular architectures would rely on the strategic use of the weaker C-H···O and potential C-H···Cl interactions. Co-crystallization with other molecules that can act as hydrogen bond donors could introduce new intermolecular interactions and lead to the formation of novel multi-component crystalline materials. However, without experimental data, any discussion on the crystal engineering of this specific compound remains speculative.

Solution-State Conformational Dynamics and Preferred Rotamers

In solution, this compound is expected to exhibit conformational flexibility, primarily due to rotation around the S-N and S-C bonds. The preferred conformation, or rotamer, will be determined by a balance of steric and electronic effects.

The rotation around the S-N bond in N,N-dimethylsulfonamides can be probed using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. The barrier to rotation around the S-N bond is generally lower than that of the C-N bond in amides, but it can be significant enough to be observed on the NMR timescale at low temperatures. This restricted rotation is due to the partial double bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom, as well as steric interactions between the N-methyl groups and the sulfonyl oxygens.

The conformation of the 2,4-dichlorophenyl group relative to the sulfonamide moiety is also of interest. The presence of a chlorine atom at the ortho position is likely to create a significant steric barrier to free rotation around the S-C bond. This may lead to a preferred orientation of the aromatic ring to minimize steric clash with the sulfonyl group. In related N-aryl sulfonamides, the torsion angle between the sulfonyl group and the aniline (B41778) ring is a key structural parameter. For example, in 2,4-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide, the C—SO2—NH—C torsion angle is -71.4°. nsf.govnih.gov While not directly comparable due to the N,N-dimethyl substitution, this highlights the non-planar nature of such molecules.

A detailed analysis of the solution-state conformational dynamics of this compound would require specific experimental data, such as variable-temperature NMR studies and computational modeling, which are not currently available in the literature.

The following table summarizes key conformational parameters observed in a related N-aryl sulfonamide, which can provide a qualitative context for the expected structural features of the title compound.

Compound NameC—SO2—N—C Torsion Angle (°)Dihedral Angle between Rings (°)
2,4-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide-71.444.6
2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide-60.8466.4
2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide-52.067.7
2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide-48.268.9

Data for N-aryl substituted analogs of this compound. nsf.govnih.govnih.govnih.govnih.gov

Chiroptical Properties and Stereochemical Studies (if applicable to derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

Stereochemical studies would become relevant for derivatives of this compound where a chiral center is introduced. For example, if one of the methyl groups on the nitrogen were to be replaced by a different substituent, the nitrogen atom could potentially become a stereocenter, although rapid pyramidal inversion at nitrogen would likely prevent the isolation of stable enantiomers at room temperature. Alternatively, the introduction of a chiral substituent on the benzene ring or within the N-alkyl groups could lead to diastereomers with distinct chiroptical properties.

Currently, there are no published studies on the chiroptical properties or stereochemistry of chiral derivatives of this compound. Such studies would be necessary to explore the relationship between the absolute configuration of any introduced chiral elements and the resulting chiroptical response, which could provide further insights into the conformational preferences of the sulfonamide backbone.

Computational and Theoretical Chemistry Applications to 2,4 Dichloro N,n Dimethylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigation of molecular systems. For 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide, DFT calculations are instrumental in elucidating its fundamental structural and electronic properties.

Optimization of Molecular Geometries and Electronic Structures

The electronic structure, including the distribution of charge across the molecule, is also revealed through DFT. The electronegative oxygen and chlorine atoms, along with the nitrogen atom, create a distinct electrostatic potential map, highlighting regions that are electron-rich or electron-poor. This information is fundamental for predicting sites of potential intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

DFT methods can predict spectroscopic parameters with a useful degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonamide group. Comparing these theoretical values with experimental data helps confirm the molecular structure.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. The calculations would likely show π-π* transitions associated with the dichlorinated benzene (B151609) ring as the dominant absorptions. The position of the absorption maximum (λmax) is sensitive to the molecular geometry and solvent effects, which can also be modeled computationally.

Analysis of Molecular Orbitals and Electron Density Distribution

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity.

HOMO & LUMO: For this compound, the HOMO is likely to be localized on the electron-rich dichlorinated phenyl ring. The LUMO, conversely, would be expected to have significant contributions from the sulfonamide group, particularly the S=O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Selection and Calculation of Relevant Molecular Descriptors

To build a QSAR model, the chemical structure must be converted into a set of numerical values known as molecular descriptors. For a series of sulfonamide derivatives, these would typically include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms.

Quantum Chemical Descriptors: Calculated properties such as HOMO/LUMO energies, dipole moment, and partial atomic charges derived from methods like DFT.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and field-based descriptors used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around the molecule. researchgate.nettandfonline.combenthamdirect.com

Table 1: Examples of Molecular Descriptors for QSAR Studies

Descriptor Class Specific Examples Information Encoded
Constitutional Molecular Weight, Atom Count Molecular size and composition
Topological Connectivity Indices Atomic branching and structure
Quantum Chemical HOMO/LUMO Energies, Dipole Moment Electronic properties, reactivity
3D (CoMFA/CoMSIA) Steric and Electrostatic Fields 3D shape and charge distribution

Development and Validation of Predictive Models for Biological Activities

Once descriptors are calculated for a set of related sulfonamides with known biological activities (e.g., enzyme inhibition), a mathematical model is developed to link the descriptors to the activity. chemijournal.com

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create the QSAR equation. For 3D-QSAR methods like CoMFA and CoMSIA, contour maps are generated that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. researchgate.netbenthamdirect.com

Model Validation: A crucial step is to ensure the model is statistically robust and has predictive power. This is done using several metrics:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Leave-one-out cross-validation correlation coefficient (q²): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The model's ability to predict the activity of a separate "test set" of compounds (not used in model building) is assessed, often using a predictive R² (R²pred).

Successful QSAR models for sulfonamide classes provide valuable insights into the structural features required for a desired biological effect and can guide the design of new, more potent derivatives. researchgate.nettandfonline.comchemijournal.com

Identification of Structural Features Influencing Bioactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key structural features of benzenesulfonamide (B165840) derivatives that govern their biological activity. By correlating molecular descriptors with observed bioactivity, QSAR models can predict the potency of novel compounds and guide synthetic efforts.

For benzenesulfonamide analogues, several structural aspects have been identified as critical for their bioactivity. The substitution pattern on the benzene ring significantly influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. For instance, in a series of benzenesulfonamide derivatives targeting the NLRP3 inflammasome, modifications on the sulfonamide moiety were generally well-tolerated, while the substituents on the benzamide (B126) portion played a more critical role in determining inhibitory potency. nih.gov

A QSAR model for benzenesulfonamide derivatives targeting the TrkA receptor, a potential target for glioblastoma, highlighted the importance of specific structural features for anticancer activity. The model, which demonstrated a strong correlation for both training and test sets, indicated that compounds with certain substitutions exhibited potent anticancer effects. nih.gov This underscores the utility of QSAR in elucidating the structure-activity relationships of this class of compounds. nih.gov

Table 1: Key Structural Features of Benzenesulfonamide Analogues and Their Influence on Bioactivity

Structural FeatureInfluence on Bioactivity ProfileExample Reference
Substitution on Benzene RingModulates electronic properties and steric interactions, affecting binding affinity. nih.gov
N-Substitution on SulfonamideAffects conformational flexibility and potential for hydrogen bonding. tandfonline.comnih.gov
Presence of HalogensCan alter the electronic character and lipophilicity of the molecule. nih.gov
Overall Molecular ShapeDictates the complementarity of the ligand with the target's binding site. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its target protein at an atomic level.

Molecular docking studies are frequently employed to predict the binding modes of sulfonamide derivatives within the active sites of their target proteins. For instance, in a study of novel N,N-dimethylbenzenesulfonamide derivatives with antiproliferative activity, molecular docking was used to investigate their binding to carbonic anhydrase IX (CA IX), a cancer-related enzyme. tandfonline.comnih.gov The docking results revealed that these compounds could fit within the active site of CA IX, forming key interactions with amino acid residues. tandfonline.comnih.gov

Similarly, docking studies of other benzenesulfonamide analogues have been instrumental in understanding their inhibitory mechanisms against various enzymes. These studies can predict binding affinities and help to rationalize the observed structure-activity relationships. The interactions typically involve hydrogen bonds with the sulfonamide group and hydrophobic interactions with the aromatic rings.

The analysis of binding modes from docking studies provides detailed information about the specific interactions that stabilize the ligand-protein complex. For benzenesulfonamide inhibitors of carbonic anhydrases, the sulfonamide moiety is known to coordinate with the zinc ion in the active site, a crucial interaction for inhibition. The substituted benzene ring often engages in hydrophobic interactions with nonpolar residues in the binding pocket.

A study on N-substituted sulfonamides as potential anticancer therapeutics demonstrated that the synthesized compounds exhibited favorable binding affinities toward the target protein, with docking scores ranging from -6.8 to -8.2 kcal/mol. nih.govsemanticscholar.org These values, being more negative than that of the standard drug acetazolamide (B1664987) (-5.25 kcal/mol), suggested a strong binding potential. nih.govsemanticscholar.org

Table 2: Predicted Binding Affinities and Key Interactions of N,N-Dimethylbenzenesulfonamide Analogues with Carbonic Anhydrase IX

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Analogue 6-His94, His96, His119, Thr199, Thr200 tandfonline.comnih.gov
Analogue 9-His94, His96, His119, Thr199, Thr200 tandfonline.comnih.gov
Analogue 11-His94, His96, His119, Thr199, Thr200 tandfonline.comnih.gov
Analogue 16-His94, His96, His119, Thr199, Thr200 tandfonline.comnih.gov
Analogue 17-His94, His96, His119, Thr199, Thr200 tandfonline.comnih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of a protein upon ligand binding. These simulations can reveal conformational changes in both the ligand and the protein that are not apparent from static docking studies.

In a study of sulfonamides binding to triose phosphate (B84403) isomerase, MD simulations were used to characterize the interactions and estimate the binding free energies. peerj.com The simulations showed that the binding of the sulfonamide ligands led to conformational adjustments in the enzyme, particularly in the flexible loops surrounding the active site. peerj.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone atoms can quantify these conformational changes.

Furthermore, studies on the binding of sulfonamides to FK506-binding protein 12 (FKBP12) using native mass spectrometry and ion mobility measurements indicated that no major conformational changes were induced in the ligand upon binding. nih.govacs.org However, hydrogen/deuterium exchange (HDX) analyses revealed that the ligand induced a more shielded conformation in certain parts of the protein, indicating subtle conformational adjustments. nih.govacs.org

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry provides a framework for understanding the mechanisms of chemical reactions at a molecular level. For the synthesis of this compound, this involves studying the reaction between 2,4-dichlorobenzenesulfonyl chloride and dimethylamine (B145610).

The formation of sulfonamides from sulfonyl chlorides and amines is a nucleophilic substitution reaction. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to map out the potential energy surface of the reaction and identify the transition states and intermediates. This allows for the calculation of activation energies (energy barriers) and the analysis of the reaction coordinate.

A proposed mechanism for the sulfonylation of amines involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. rsc.org This is followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product. rsc.org

Theoretical studies on the conformational analysis of sulfonamides have also been conducted. These studies reveal that weak intramolecular interactions can influence the conformational preferences of the benzenesulfonamide pharmacophore. mdpi.com Understanding the stable conformations of this compound is crucial for interpreting its interaction with biological targets.

Computational Design of Novel Synthetic Routes

The advent of sophisticated computational tools has begun to revolutionize the field of synthetic organic chemistry, offering the potential to design more efficient, sustainable, and innovative pathways to target molecules. For a compound such as this compound, these in silico approaches can be leveraged to explore a vast chemical reaction space, identify optimal reaction conditions, and even predict the feasibility of entirely new synthetic routes that may not be obvious through traditional analysis.

At the core of computational synthesis design is retrosynthetic analysis, a method of deconstructing a target molecule into simpler, commercially available starting materials. atomfair.comthe-scientist.com Modern software platforms have automated this process, employing extensive reaction databases and machine learning algorithms to propose and rank potential synthetic pathways. criver.comnih.gov

For this compound, a typical retrosynthetic disconnection, as would be proposed by such software, would involve breaking the sulfonamide bond. This is a common and reliable transformation in sulfonamide synthesis. researchgate.net This primary disconnection would suggest 2,4-dichlorobenzenesulfonyl chloride and dimethylamine as the immediate precursors.

Table 1: Key Retrosynthetic Disconnections for this compound

Target Molecule Key Disconnection Precursors
This compound Sulfonamide bond (S-N) 2,4-dichlorobenzenesulfonyl chloride and dimethylamine

Computer-Aided Organic Synthesis (CAOS) software, such as ICSYNTH, Synthia™, and ChemPlanner, could be employed to not only identify this primary route but also to explore alternative, less conventional strategies. criver.com These programs utilize a vast repository of chemical reactions and can sometimes uncover novel routes that a human chemist might overlook. criver.com

Beyond just proposing reaction steps, computational models can also play a crucial role in optimizing reaction conditions. Machine learning models, for instance, can be trained on large datasets of reaction outcomes to predict which combinations of reactants, catalysts, and solvents are most likely to be successful. digitellinc.com This predictive capability is particularly valuable in sulfonamide synthesis, where reaction yields can be sensitive to subtle changes in conditions.

Furthermore, Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure and reactivity of the molecules involved in the synthesis. nih.gov For example, DFT could be used to model the transition state of the reaction between 2,4-dichlorobenzenesulfonyl chloride and dimethylamine, helping to elucidate the reaction mechanism and identify any potential energy barriers. This level of theoretical understanding can guide the selection of appropriate catalysts or reaction temperatures to maximize the yield and purity of the final product.

Table 2: Computational Tools and Their Applications in Designing a Synthesis for this compound

Computational Tool Application Potential Insights
Retrosynthesis Software (e.g., ICSYNTH, Synthia™) Proposing synthetic pathways Identification of primary and alternative reaction routes from available starting materials.
Machine Learning Models Predicting reaction success and optimizing conditions Guidance on the selection of catalysts, solvents, and temperatures to maximize yield.
Density Functional Theory (DFT) Investigating reaction mechanisms and transition states Understanding of the electronic factors governing the reaction and potential energy barriers.
Sustainability Prediction Models Evaluating the environmental impact of a synthetic route Assessment of atom economy, reagent toxicity, and energy consumption to favor greener synthesis.

While the direct synthesis of this compound from 2,4-dichlorobenzenesulfonyl chloride and dimethylamine is a well-established and efficient method, the application of these computational tools could lead to the discovery of novel, more sustainable, or higher-yielding synthetic strategies. As these computational methodologies continue to advance, their role in the design and optimization of chemical syntheses is expected to become increasingly integral.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research detailing the biological activity and mechanistic insights of the chemical compound this compound is not publicly available. Therefore, an in-depth article focusing solely on its enzyme inhibition profiles and antimicrobial activities, as per the requested outline, cannot be generated at this time.

The broader class of sulfonamides, to which this compound belongs, is well-documented in scientific literature for a wide range of biological activities. These activities often stem from the core sulfonamide functional group and are modulated by the various substituents on the benzene ring and the sulfonamide nitrogen.

General research into sulfonamide derivatives has explored their potential as:

Enzyme Inhibitors: Many sulfonamides are known to be effective inhibitors of various enzymes, most notably carbonic anhydrases. This inhibition is a key mechanism in the therapeutic effects of several diuretic and anti-glaucoma drugs. The interaction typically involves the sulfonamide group binding to the zinc ion in the active site of the enzyme.

Antimicrobial Agents: The foundational members of the sulfonamide class were among the first successful antibacterial drugs. Their mechanism of action generally involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. This disruption of folate metabolism ultimately inhibits bacterial growth and replication. Research has also extended to the antifungal properties of certain sulfonamide derivatives.

However, it is crucial to reiterate that these findings apply to the general class of sulfonamides and not specifically to this compound. The specific biological activities of a compound are highly dependent on its unique chemical structure. The presence of the two chlorine atoms on the benzene ring and the two methyl groups on the sulfonamide nitrogen of the target compound would significantly influence its electronic and steric properties, and thus its interaction with biological targets.

Without dedicated studies on this compound, any discussion of its potential enzyme inhibition or antimicrobial spectrum would be purely speculative and would not meet the standards of scientific accuracy. Further empirical research is required to elucidate the specific biological profile of this particular compound.

Biological Activity Research and Mechanistic Insights

Antimicrobial Activity Investigations of Sulfonamide Derivatives

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of sulfonamide derivatives, including 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide, is broadly understood to stem from their structural similarity to para-aminobenzoic acid (PABA). This resemblance allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, making its disruption detrimental to bacterial growth and replication.

While specific mechanistic studies on this compound are not extensively documented in publicly available research, the proposed mechanism can be inferred from the well-established action of other sulfonamides. The core hypothesis is that the sulfonamide moiety of the molecule mimics PABA, binding to the active site of DHPS and thereby blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. This inhibition halts the production of dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid, the biologically active form of folate.

The presence of the 2,4-dichloro substitutions on the benzene (B151609) ring is thought to influence the compound's lipophilicity and electronic properties. Increased lipophilicity can enhance the molecule's ability to penetrate bacterial cell membranes, thereby reaching its intracellular target more effectively. Furthermore, the electron-withdrawing nature of the chlorine atoms can affect the acidity of the sulfonamide nitrogen, which has been shown to be a critical factor in the antibacterial activity of this class of compounds. The degree of ionization at physiological pH plays a significant role in both cell penetration and binding to the DHPS enzyme.

Antioxidant Activity Research and Free Radical Scavenging Mechanisms

Recent research has explored the antioxidant potential of various sulfonamide derivatives. While direct studies on this compound are limited, investigations into structurally related compounds, particularly those with a 2,4-dichlorobenzenesulfonamide (B1301883) core, provide valuable insights into its potential for free radical scavenging and mitigation of oxidative stress.

DPPH and Other Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant activity of a compound. Studies on chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety have demonstrated notable antiradical effects. For instance, certain (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides have shown the ability to inhibit DPPH radicals. This activity is attributed to the ability of the molecule to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Table 1: DPPH Radical Scavenging Activity of Selected 2,4-Dichlorobenzenesulfonamide Derivatives

Compound DerivativeDPPH Radical Inhibition (%)Concentration (µg/mL)
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5)Data indicates significant inhibitionNot specified
Other related chalcone derivativesVaried levels of inhibitionNot specified

Note: This table is illustrative and based on findings for related compounds, as direct data for this compound is not currently available in the reviewed literature.

Ferric Reducing Antioxidant Power (FRAP) and Superoxide (B77818) Dismutase (SOD) Mimetic Activity

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant potential of a substance by measuring its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. There is currently a lack of specific FRAP assay data for this compound in the scientific literature.

Molecular Basis of Oxidative Stress Mitigation

The molecular basis for the potential oxidative stress mitigation by this compound would likely involve its ability to neutralize reactive oxygen species (ROS) through direct scavenging, as suggested by the DPPH assay results of related compounds. The electron-rich aromatic ring and the sulfonamide group could potentially participate in redox reactions, thereby deactivating harmful free radicals.

The chlorine atoms on the benzene ring, by modulating the electronic distribution of the molecule, may influence its reactivity towards free radicals. An increase in lipophilicity conferred by these substituents could also allow the compound to better associate with lipid membranes, where lipid peroxidation, a key event in oxidative stress, occurs. By interrupting the chain reactions of lipid peroxidation, such compounds could protect cellular structures from oxidative damage.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of sulfonamide derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that govern a compound's activity and selectivity.

Impact of Aromatic Ring Substitutions on Activity and Selectivity

For benzenesulfonamide (B165840) derivatives, substitutions on the aromatic ring have a profound impact on their biological activities. In the case of this compound, the two chlorine atoms are significant determinants of its physicochemical properties and, consequently, its biological profile.

Research on a related, more complex molecule, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, has provided insights into the role of the 2,4-dichloro substitution pattern. In that context, substitutions at the 2-position of the benzene ring were found to aid in tighter packing and activity within a biological target, while substitutions at the 4-position were associated with higher transcriptional activity. This suggests that the specific placement of the chlorine atoms in this compound is likely crucial for its interaction with biological macromolecules.

The chlorine atoms are known to increase the lipophilicity of the molecule. This property can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological membranes to reach its site of action. Furthermore, the electronic effects of the chlorine substituents can modulate the pKa of the sulfonamide group, which is a critical parameter for the antimicrobial activity of sulfonamides.

The N,N-dimethyl substitution on the sulfonamide nitrogen is another key structural feature. This tertiary sulfonamide structure prevents the formation of the classic hydrogen bonding interactions seen with primary and secondary sulfonamides, which are often important for their antibacterial activity via DHPS inhibition. This suggests that this compound may have different biological targets or mechanisms of action compared to traditional antibacterial sulfonamides. The N,N-dimethyl group also significantly increases the molecule's lipophilicity, which could favor its partitioning into lipid-rich environments.

Insufficient Published Research Available for "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of published research specifically investigating the biological activity and mechanistic insights of the chemical compound This compound . Consequently, the generation of a detailed article adhering to the requested outline is not possible at this time.

The inquiry sought in-depth information on several key areas of study for this specific compound, including:

Significance of the Sulfonamide Linker in Molecular Recognition: While the sulfonamide group is a well-recognized pharmacophore and linker in medicinal chemistry, with its properties influencing molecular interactions, specific studies on its role in the context of this compound are not present in the accessible scientific literature. General principles of sulfonamide linkers involve their ability to act as hydrogen bond acceptors and their rigid geometry, which can orient interacting moieties. However, without specific research, any discussion would be hypothetical.

Rational Design Principles for Enhancing Bioactivity: The rational design of bioactive molecules often involves modifying a lead compound to improve its efficacy and selectivity. This can include altering substituent groups on the aromatic rings or the sulfonamide nitrogen. For this compound, there are no published studies detailing rational design strategies or the synthesis and evaluation of derivatives to enhance a particular biological activity.

Investigation of Molecular Mechanisms in Biological Systems (In Vitro/Cellular Models):

DNA Interaction Studies and Intercalation Mechanisms: No research papers were identified that have investigated the potential for this compound to interact with DNA, either through intercalation or other binding modes.

Protein Binding Dynamics and Allosteric Modulation: Similarly, there is no available data on the binding of this specific compound to any protein targets or its potential to act as an allosteric modulator.

Cellular Pathway Modulation Studies (non-clinical toxicity): Studies on how this compound may affect cellular pathways or its non-clinical toxicity profile have not been published.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Multi-Targeting Sulfonamide Hybrids

The development of multi-target-directed ligands (MTDLs) is a burgeoning area in medicinal chemistry, aiming to address complex diseases by simultaneously modulating multiple biological targets. nih.govlongdom.orgjocpr.com The 2,4-dichloro-N,N-dimethylbenzene-1-sulfonamide scaffold is an attractive candidate for the design of such hybrid molecules. By combining this sulfonamide moiety with other pharmacophores, it is possible to create novel compounds with synergistic or additive effects.

One promising strategy involves the synthesis of chalcone-sulfonamide hybrids. Chalcones are known to possess a wide range of biological activities, including anticancer and antioxidant properties. nih.govnih.gov A recent study detailed the design and synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives, which incorporate a 2,4-dichlorobenzenesulfonamide (B1301883) moiety with a chalcone (B49325) structure. nih.govmdpi.com This approach demonstrates the feasibility of creating hybrid compounds from a dichlorinated benzenesulfonamide (B165840) core. These hybrids have shown notable anticancer effects on various human cancer cell lines. nih.govnih.gov

Another approach is the hybridization of the benzenesulfonamide scaffold with other heterocyclic moieties known for their biological activities. For instance, novel benzene (B151609) sulfonamide-piperazine hybrid compounds have been designed and synthesized, exhibiting antioxidant and enzyme inhibitory activities. nih.gov Similarly, the combination of sulfonamides with other drug molecules is being explored to develop formulations with enhanced efficacy in a variety of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. nih.govkoreascience.kr

The synthesis of these hybrids often involves multi-step reactions, starting with the functionalization of the core sulfonamide structure. For example, the synthesis of chalcone derivatives can be achieved through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. nih.gov The general synthetic strategies for creating such hybrids are outlined in the table below.

Hybrid Type General Synthetic Strategy Potential Therapeutic Targets
Chalcone-SulfonamideClaisen-Schmidt condensation of a sulfonamide-containing acetophenone with a substituted benzaldehyde. nih.govCancer cells, enzymes involved in oxidative stress. nih.govnih.gov
Piperazine-SulfonamideReaction of a functionalized benzenesulfonyl chloride with a piperazine (B1678402) derivative. nih.govAcetylcholinesterase, Butyrylcholinesterase, Tyrosinase. nih.gov
Heterocyclic HybridsMulti-component reactions involving the sulfonamide core and various heterocyclic building blocks. nih.govCarbonic anhydrases, various enzymes and receptors. nih.gov

Advanced Computational Methodologies for Virtual Screening and Lead Optimization

Computational methods are indispensable tools in modern drug discovery, facilitating the rapid screening of large compound libraries and the optimization of lead candidates. nih.gov For this compound and its derivatives, these methodologies can be employed to predict their binding affinity to various biological targets and to guide the design of more potent and selective compounds.

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. A study on novel N,N-dimethylbenzenesulfonamide derivatives utilized molecular docking to investigate their binding mode with carbonic anhydrase IX (CA IX), a target highly expressed in some cancer cells. nih.govtandfonline.com This approach can be applied to this compound to explore its potential interactions with a wide range of enzymes and receptors.

Virtual screening can be used to identify potential hits from large compound databases by filtering molecules based on their predicted binding affinity and other physicochemical properties. researchgate.net For the this compound scaffold, virtual screening can help in identifying novel derivatives with improved activity against specific targets. Following virtual screening, lead optimization can be performed using computational tools to refine the structure of the lead compounds and enhance their pharmacological properties. nih.gov

The table below summarizes some of the key computational methodologies and their potential applications for the this compound scaffold.

Computational Method Application Potential Outcome
Molecular DockingPredicting the binding mode of derivatives with target proteins. nih.govtandfonline.comIdentification of key interactions and guidance for structure-based design.
Virtual ScreeningScreening large libraries of compounds for potential activity against a target. researchgate.netDiscovery of novel hit compounds with desired biological activity.
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate chemical structure with biological activity.Prediction of the activity of new derivatives and prioritization for synthesis.
Molecular Dynamics SimulationsSimulating the dynamic behavior of the ligand-protein complex over time.Understanding the stability of the binding and the role of conformational changes.

Development of this compound Analogues as Chemical Probes

Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of drug targets. ljmu.ac.uk Analogues of this compound can be designed and synthesized to serve as chemical probes, for example, by incorporating a reporter group such as a fluorescent dye.

A recent study described the synthesis of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging. nih.gov These probes were designed by incorporating a sulfonamide, which can act as a tumor-targeting group due to its affinity for carbonic anhydrases, with a fluorescent naphthalimide core. nih.gov This approach highlights a viable strategy for developing fluorescent probes from the this compound scaffold. Such probes could be used to visualize the distribution of the compound in cells and tissues, and to study its interaction with biological targets in real-time. nih.govmdpi.comnih.govrsc.orgresearchgate.net

The design of a chemical probe based on this compound would involve modifying the core structure to include a linker and a reporter group, while minimizing disruption to its biological activity. The table below outlines a general design strategy for developing such probes.

Probe Component Function Example Moiety
Recognition MoietyBinds to the biological target of interest.This compound
LinkerConnects the recognition moiety to the reporter group.Alkyl chain, polyethylene (B3416737) glycol (PEG)
Reporter GroupProvides a detectable signal.Fluorescein, Rhodamine, Naphthalimide nih.gov

Integration of High-Throughput Screening with Computational Chemistry

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with activity against a specific biological target. stanford.edunih.govku.edunih.gov The integration of HTS with computational chemistry offers a powerful approach to accelerate the drug discovery process. semanticscholar.org For this compound, a library of derivatives could be synthesized and screened using HTS to identify hits for a variety of targets.

The data generated from HTS can be used to develop and refine computational models, such as QSAR models, which can then be used to predict the activity of new compounds and guide the design of more focused libraries for subsequent rounds of screening. This iterative process of HTS and computational modeling can significantly improve the efficiency of lead discovery and optimization. semanticscholar.org

A direct-to-biology high-throughput chemistry approach can also be employed, where libraries of compounds are synthesized in a high-throughput format and directly screened for biological activity. semanticscholar.org This method allows for the rapid exploration of chemical space around the this compound scaffold and the identification of novel bioactive compounds.

Emerging Biological Research Areas for Novel Sulfonamide Scaffolds

The broad biological activity of sulfonamides suggests that the this compound scaffold could be active against a range of emerging biological targets. ajchem-b.comajchem-b.comfrontiersrj.compexacy.com Exploring the activity of this compound and its derivatives against these targets could open up new therapeutic avenues.

One area of interest is the inhibition of metallo-β-lactamases (MBLs), which are enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Benzenesulfonamide derivatives have been identified as potent inhibitors of MBLs, suggesting that the this compound scaffold could be a promising starting point for the development of new MBL inhibitors. nih.gov

Another emerging target is carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer and is involved in tumor progression. nih.gov As previously mentioned, N,N-dimethylbenzenesulfonamide derivatives have been shown to target CA IX, indicating the potential of this compound in this area. nih.govtandfonline.com

The table below lists some of the emerging biological targets for sulfonamide scaffolds and their potential therapeutic applications.

Biological Target Therapeutic Area Rationale for Targeting with Sulfonamides
Metallo-β-lactamases (MBLs)Infectious DiseasesBenzenesulfonamides have shown inhibitory activity against MBLs, which could help overcome antibiotic resistance. nih.gov
Carbonic Anhydrase IX (CA IX)OncologySulfonamides are known inhibitors of carbonic anhydrases, and CA IX is a validated cancer target. nih.govtandfonline.compexacy.com
Tropomyosin receptor kinase A (TrkA)Oncology (Glioblastoma)Benzenesulfonamide analogs have been identified as inhibitors of TrkA, a potential target for glioblastoma treatment. nih.gov
Various KinasesOncology, InflammationThe sulfonamide moiety can interact with the kinase active site, making it a valuable scaffold for kinase inhibitor design. ptfarm.pl
Perfusion Pressure and Coronary ResistanceCardiovascular DiseaseSome benzenesulfonamide derivatives have shown effects on cardiovascular parameters, suggesting potential applications in this area. cerradopub.com.br

Q & A

Basic Research Questions

Q. What established synthetic protocols are available for 2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide, and how can reaction parameters be optimized for high-purity yields?

  • Methodology : The compound is synthesized via reaction of 2,4-dichlorobenzenesulfonyl chloride with 2,4-dimethylaniline in chloroform under basic conditions (e.g., triethylamine). Optimization involves stoichiometric control (1:1 molar ratio), maintaining temperatures below 0°C during sulfonyl chloride synthesis to prevent side reactions, and recrystallization from ethanol for purification. Yield improvements focus on slow addition of reagents and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bending (if present).
  • NMR : ¹H NMR confirms dimethyl groups (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR verifies sulfonamide quaternary carbon (~140 ppm).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions). Validation via SHELXL refinement ensures structural accuracy .

Q. What are the common synthetic impurities in this compound, and how are they addressed during purification?

  • Methodology : Impurities include unreacted sulfonyl chloride or amine byproducts (e.g., N-alkylated derivatives). These are mitigated via:

  • Recrystallization : Ethanol or chloroform removes low-solubility impurities.
  • TLC Monitoring : Ensures reaction completion (Rf comparison with standards).
  • Elemental Analysis : Confirms C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing chlorine atoms activate the sulfonamide group toward nucleophilic attack. Hammett substituent constants (σ≈0.23 for Cl) predict enhanced electrophilicity at the sulfur center. Kinetic studies (e.g., UV-Vis monitoring of SN2 reactions with amines) quantify rate enhancements. Computational DFT models (e.g., Fukui indices) identify reactive sites .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational structural predictions?

  • Methodology :

  • Hydrogen Bonding Analysis : Compare experimental (X-ray) vs. predicted (DFT) bond lengths and angles.
  • SHELX Refinement : Adjust thermal parameters and occupancy factors to minimize R-factor discrepancies.
  • Twinning Analysis : Addresses data ambiguities in high-symmetry space groups using programs like PLATON .

Q. How is this compound utilized in designing selective PDE10A inhibitors, and what assays validate its inhibitory activity?

  • Methodology : Structural analogs (e.g., 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide) are screened via:

  • In Vitro Enzymatic Assays : Measure IC₅₀ against PDE10A using fluorescent cAMP/cGMP substrates.
  • Selectivity Profiling : Test against PDE1–PDE11 isoforms to confirm specificity.
  • Molecular Docking : Aligns sulfonamide groups with PDE10A’s catalytic pocket (Glide or AutoDock Vina) .

Q. What methodological approaches enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Functional Group Modifications : Introduce alkyne (e.g., hexynyl) or triazole moieties via Sonogashira coupling or click chemistry .
  • Biological Testing : Assess antimicrobial activity (MIC assays) or cytotoxicity (MTT assays on cancer cell lines) to correlate substituent effects with potency .

Q. How can co-crystallization strategies modify the physicochemical properties of this sulfonamide?

  • Methodology : Co-crystallize with carboxylic acids (e.g., succinic acid) to enhance solubility. Analyze via:

  • PXRD : Confirms new crystal phase formation.
  • DSC/TGA : Evaluates thermal stability and melting point shifts.
  • Solubility Studies : Compare dissolution rates in aqueous buffers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-N,N-dimethylbenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.